2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide, commonly known as 2-TBIPP, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a small molecule inhibitor of the enzyme acetylcholinesterase (AChE), which is an enzyme that plays a key role in the transmission of electrical signals in the nervous system. 2-TBIPP is a promising agent for use in the study of neurological disorders, such as Alzheimer’s and Parkinson’s diseases, as well as in the development of new drugs and treatments.
Scientific Research Applications
2-TBIPP has been widely used in scientific research, particularly in the field of neuroscience. It has been used to study the effects of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide inhibition on learning and memory, as well as to investigate the role of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in the pathogenesis of neurological disorders such as Alzheimer’s and Parkinson’s diseases. It has also been used to study the effects of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide inhibition on other physiological processes, such as synaptic plasticity and neurotransmission.
Mechanism of Action
Target of Action
Similar compounds have been found to target the sterol 14-alpha demethylase (cyp51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially inhibiting its function and leading to changes in cellular processes .
Biochemical Pathways
If the compound does indeed target cyp51, it would affect the biosynthesis of sterols, potentially disrupting cell membrane integrity and function .
Result of Action
If the compound inhibits cyp51, it could lead to a disruption in sterol biosynthesis, potentially affecting cell membrane structure and function .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-TBIPP in laboratory experiments is its ability to selectively inhibit 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide. This makes it an ideal tool for studying the role of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in the pathogenesis of neurological disorders. However, there are some limitations to its use in laboratory experiments. For example, 2-TBIPP is not very stable in solution, and it can be difficult to obtain consistent results due to its low solubility in many solvents.
Future Directions
The potential applications of 2-TBIPP are vast, and there are a number of future directions that can be explored. These include the development of new drugs and treatments for neurological disorders, the development of new techniques for studying the role of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in the pathogenesis of neurological disorders, and the study of the effects of 2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide inhibition on other physiological processes. Additionally, there is potential for the use of 2-TBIPP in drug delivery systems and for the development of novel compounds with similar properties.
Synthesis Methods
2-TBIPP can be synthesized from a variety of starting materials, including 2-tert-butyl-N-(2,5-difluorophenyl)imidazole-6-carboxylic acid and a suitable amine. The reaction is carried out in a solvent such as dichloromethane, followed by purification and crystallization. The yields of the reaction are typically around 60-70%.
properties
IUPAC Name |
2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O/c1-17(2,3)14-9-23-15(21-14)7-6-12(22-23)16(24)20-13-8-10(18)4-5-11(13)19/h4-9H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGIHPSTPFKAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.